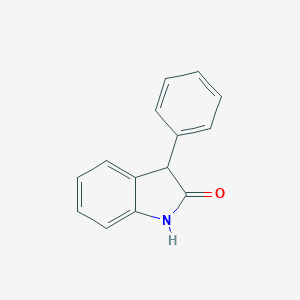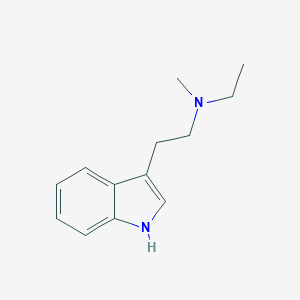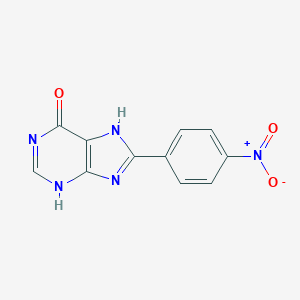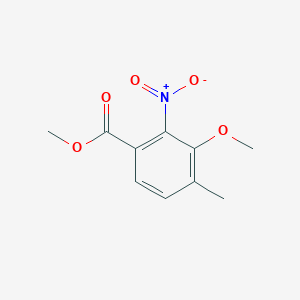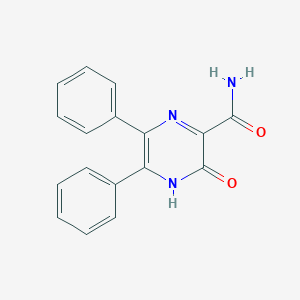
6-Phenylpiperidin-2-on
Übersicht
Beschreibung
6-Phenylpiperidin-2-one is a chemical compound with the molecular formula C11H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by a phenyl group attached to the sixth position of the piperidine ring and a ketone group at the second position. This structure imparts unique chemical properties to 6-Phenylpiperidin-2-one, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
6-Phenylpiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is a precursor in the synthesis of various drugs, including analgesics and antipsychotics.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
Target of Action
6-Phenylpiperidin-2-one is a derivative of piperidine . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological activities . The interaction of 6-Phenylpiperidin-2-one with its targets would result in changes at the molecular level, which could potentially lead to observable effects at the cellular or systemic level.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities . Therefore, it can be inferred that 6-Phenylpiperidin-2-one may also interact with multiple biochemical pathways, leading to downstream effects.
Result of Action
Given that piperidine derivatives are involved in various pharmacological activities , it can be inferred that 6-Phenylpiperidin-2-one may also have multiple effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
It is known that piperidine derivatives, a class to which 6-Phenylpiperidin-2-one belongs, are present in more than twenty classes of pharmaceuticals
Cellular Effects
Piperidine derivatives have been investigated for their potential use as anticonvulsant drugs . These studies suggest that 6-Phenylpiperidin-2-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that piperidine derivatives can have significant interactions with residues at the benzodiazepine (BZD)-binding site on GABAA receptors . This suggests that 6-Phenylpiperidin-2-one may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Studies on piperidine derivatives suggest that these compounds may have anticonvulsant activity at certain dosages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with 1,5-dibromopentane in the presence of a base, followed by cyclization and subsequent oxidation to form the ketone group. Another method involves the hydrogenation of 6-phenyl-2-piperidone using palladium or rhodium catalysts .
Industrial Production Methods: Industrial production of 6-Phenylpiperidin-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalysts and solvents is crucial in minimizing by-products and enhancing the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Formation of phenylpiperidine carboxylic acids.
Reduction: Formation of 6-phenylpiperidin-2-ol or 6-phenylpiperidin-2-amine.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of 6-Phenylpiperidin-2-one.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, lacking the phenyl and ketone groups.
2-Piperidone: Similar structure but without the phenyl group.
6-Phenyl-2-piperidone: Similar structure but with a different position of the ketone group.
Uniqueness: 6-Phenylpiperidin-2-one is unique due to the presence of both the phenyl and ketone groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Eigenschaften
IUPAC Name |
6-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYHFDURADIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344896 | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41419-25-4 | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic route to obtain 5-arylsulfanyl-6-phenylpiperidin-2-ones?
A1: 5-Arylsulfanyl-6-phenylpiperidin-2-ones can be synthesized via an electrophilic intramolecular cyclization reaction. This involves reacting cinnamylacetamides with arylsulfenyl chlorides. [, ] The selectivity of this reaction is influenced by steric hindrance on the amide. []
Q2: Are there alternative methods for the synthesis of 5-arylsulfanyl-6-phenylpiperidin-2-ones that avoid the use of salt additives?
A3: Yes, recent studies have explored the synthesis of 5-arylsulfanyl-6-phenylpiperidin-2-ones in the absence of salt additives. [] This modification to the synthetic procedure could offer advantages in terms of reaction efficiency and environmental impact.
Q3: Have any crystal structures of 6-phenylpiperidin-2-one derivatives been reported?
A4: Yes, the crystal structure of 1-benzyl-6-phenylpiperidin-2-one-5-carboxylic acid has been elucidated. Interestingly, this compound forms a non-stoichiometric channel inclusion complex with acetonitrile. [] This finding suggests potential applications in areas like separation science or material design.
Q4: Has the molecular structure of other 6-phenylpiperidin-2-one derivatives been characterized?
A5: The molecular structure of methyl 1-benzyl-6-phenylpiperidin-2-one-5-carboxylate has been successfully elucidated. [] This information contributes to the understanding of structure-property relationships in this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
